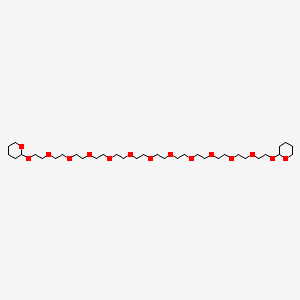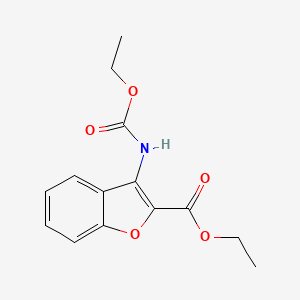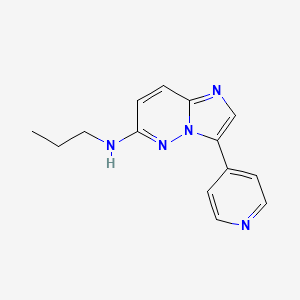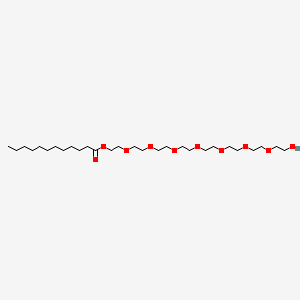
1-Dodecanoyl-2-tridecanoyl-sn-glycero-3-phosphocholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Dodecanoyl-2-tridecanoyl-sn-glycero-3-phosphocholine is a synthetic phospholipid compound. Phospholipids are major structural biomolecules found in biological membranes and play a crucial role in cellular processes . This compound is often used in scientific research due to its unique properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Dodecanoyl-2-tridecanoyl-sn-glycero-3-phosphocholine can be synthesized through esterification reactions involving dodecanoic acid, tridecanoic acid, glycerol, and phosphocholine. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials are mixed in reactors, and the reaction is monitored to maintain optimal conditions. The product is then purified through crystallization and filtration techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Dodecanoyl-2-tridecanoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under mild acidic conditions.
Reduction: Sodium borohydride, in anhydrous ethanol.
Substitution: Halogens like chlorine or bromine, under controlled temperature.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
1-Dodecanoyl-2-tridecanoyl-sn-glycero-3-phosphocholine has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in liquid chromatography/mass spectrometry (LC/MS) analysis.
Biology: Serves as a lipid standard for phospholipid quantification by mass spectrometry.
Medicine: Utilized in lipid extraction from macrophages for studying cellular processes.
Industry: Employed in the production of synthetic membranes and as a component in drug delivery systems.
Wirkmechanismus
The mechanism of action of 1-dodecanoyl-2-tridecanoyl-sn-glycero-3-phosphocholine involves its integration into biological membranes. It participates in protein-mediated intracellular and extracellular signaling processes. The compound interacts with various molecular targets, including membrane proteins and enzymes, influencing cellular functions and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1,2-Didodecanoyl-sn-glycero-3-phosphocholine: Another synthetic phospholipid with similar structural properties.
1,2-Didecanoyl-sn-glycero-3-phosphocholine: Used as a model for studying membrane dynamics.
1,2-Dioctanoyl-sn-glycero-3-phosphocholine: Commonly used in liposome preparation and drug delivery systems.
Uniqueness: 1-Dodecanoyl-2-tridecanoyl-sn-glycero-3-phosphocholine is unique due to its specific fatty acid composition, which provides distinct biophysical properties. This makes it particularly useful in studies involving membrane fluidity and lipid-protein interactions .
Eigenschaften
Molekularformel |
C33H66NO8P |
|---|---|
Molekulargewicht |
635.9 g/mol |
IUPAC-Name |
[(2R)-3-dodecanoyloxy-2-tridecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C33H66NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-33(36)42-31(30-41-43(37,38)40-28-27-34(3,4)5)29-39-32(35)25-23-21-19-17-15-13-11-9-7-2/h31H,6-30H2,1-5H3/t31-/m1/s1 |
InChI-Schlüssel |
FCTBVSCBBWKZML-WJOKGBTCSA-N |
Isomerische SMILES |
CCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Kanonische SMILES |
CCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B11937894.png)





![2-Propenamide, N-[5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]-2-[methyl[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)-3-pyridinyl]-](/img/structure/B11937928.png)


